3,5-Dichloro-2-(difluoromethoxy)mandelic acid
Overview
Description
3,5-Dichloro-2-(difluoromethoxy)mandelic acid is an organic compound with the molecular formula C9H6Cl2F2O4 and a molecular weight of 287.04 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a mandelic acid backbone. It is used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(difluoromethoxy)mandelic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichloro-2-(difluoromethoxy)benzoic acid.
Grignard Reaction: The benzoic acid derivative is reacted with a Grignard reagent to introduce the mandelic acid moiety.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-2-(difluoromethoxy)mandelic acid is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2-(difluoromethoxy)benzoic acid
- 3,5-Dichloro-2-(difluoromethoxy)phenol
- 3,5-Dichloro-2-(difluoromethoxy)benzaldehyde
Uniqueness
3,5-Dichloro-2-(difluoromethoxy)mandelic acid is unique due to its mandelic acid backbone, which imparts distinct chemical properties compared to its benzoic acid and phenol analogs. This uniqueness makes it valuable in specific research and industrial applications .
Properties
IUPAC Name |
2-[3,5-dichloro-2-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O4/c10-3-1-4(6(14)8(15)16)7(5(11)2-3)17-9(12)13/h1-2,6,9,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXLGRWOLWIVIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(C(=O)O)O)OC(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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